diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate can be achieved through the Knorr pyrrole synthesis. This method involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts . The reaction proceeds at room temperature, and the product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, is obtained. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various biologically active compounds, including potential Janus kinase inhibitors and compounds for the treatment of proliferative disorders.
Organic Synthesis: The compound is used in the photochemical synthesis of tricyclic aziridines and other complex organic molecules.
Material Science: Pyrrole derivatives, including this compound, are used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes, receptors, and other molecular targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 5-(dichloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: This compound has a dichloromethyl group instead of a methyl group, which can lead to different chemical reactivity and biological activity.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate:
Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: The presence of a hydroxy group introduces additional reactivity and potential for hydrogen bonding.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-9(12-7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3 |
InChI Key |
HZOVPDRLKUUSHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C(=O)OCC |
Origin of Product |
United States |
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